molecular formula C23H17ClN2O B5265454 3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone

3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone

Cat. No.: B5265454
M. Wt: 372.8 g/mol
InChI Key: WHICYSYCYSDLCO-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, also known as CMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential use in various scientific research applications. CMQ has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and receptors, including tyrosine kinases and G protein-coupled receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising compound for further investigation in various scientific research applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain studies.

Future Directions

There are several future directions for the investigation of 3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. One potential direction is to further elucidate its mechanism of action, which may help to identify potential therapeutic targets. Another direction is to investigate the potential use of this compound as a therapeutic agent in various diseases, including cancer and inflammation. Additionally, the development of novel derivatives of this compound may lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone involves the condensation of 2-chloroaniline with 4-methylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then further reacted with anthranilic acid in the presence of phosphorus oxychloride to yield this compound.

Scientific Research Applications

3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further investigation.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-(4-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-16-10-12-17(13-11-16)14-15-22-25-20-8-4-2-6-18(20)23(27)26(22)21-9-5-3-7-19(21)24/h2-15H,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHICYSYCYSDLCO-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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